
chromium;cobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium-cobalt compounds, particularly cobalt-chromium alloys, are known for their exceptional wear and corrosion resistance. These compounds are extensively used in various fields, including medical implants, dental prostheses, and industrial applications due to their high strength, biocompatibility, and durability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt-chromium alloys are typically prepared using various methods such as selective laser melting, laser engineered net shaping, and traditional casting methods. The traditional production method involves steps like tooth preparation, mold extraction, filling, dressing, wax extraction, embedding, and casting . These methods ensure the alloy’s high wear resistance and corrosion resistance.
Industrial Production Methods
In industrial settings, cobalt-chromium alloys are produced using advanced techniques like hot isostatic pressing and homogenization heat treatment. These methods enhance the alloy’s mechanical properties and ensure uniformity in its composition .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt-chromium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, in redox reactions, chromium can transfer electrons to cobalt, leading to changes in their oxidation states .
Common Reagents and Conditions
Common reagents used in these reactions include ligands like ammonia and chloride ions. The conditions for these reactions often involve specific temperatures and pressures to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a redox reaction, chromium may be oxidized to a trivalent state, while cobalt is reduced to a divalent state .
Applications De Recherche Scientifique
Chromium-cobalt compounds have a wide range of scientific research applications:
Chemistry: Used in the synthesis of coordination complexes and as catalysts in various chemical reactions.
Biology: Employed in the development of biocompatible materials for medical implants and prostheses.
Medicine: Utilized in dental and orthopedic implants due to their high wear resistance and biocompatibility.
Mécanisme D'action
The mechanism of action of chromium-cobalt compounds involves their interaction with various molecular targets and pathways. For instance, chromium can influence mitochondrial ATP synthase, affecting cellular energy production and metabolic regulation . Additionally, cobalt can participate in redox reactions, altering the oxidation states of other elements and impacting various biochemical processes .
Comparaison Avec Des Composés Similaires
Chromium-cobalt compounds can be compared with other similar compounds like cobalt ferrite and cobalt oxides:
Cobalt Ferrite: Known for its magnetic properties and used in applications like magnetic resonance imaging and drug delivery.
Cobalt Oxides: Used as electrode materials in electrochemical applications due to their high catalytic activity and thermal stability.
Chromium-cobalt compounds are unique due to their combination of high wear resistance, corrosion resistance, and biocompatibility, making them highly suitable for medical and industrial applications .
Propriétés
Numéro CAS |
12381-39-4 |
|---|---|
Formule moléculaire |
Co3Cr |
Poids moléculaire |
228.796 g/mol |
Nom IUPAC |
chromium;cobalt |
InChI |
InChI=1S/3Co.Cr |
Clé InChI |
IUWCPXJTIPQGTE-UHFFFAOYSA-N |
SMILES canonique |
[Cr].[Co].[Co].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


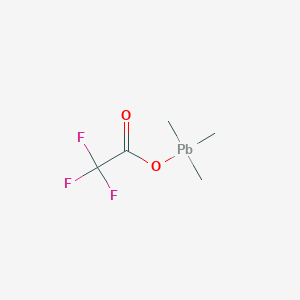
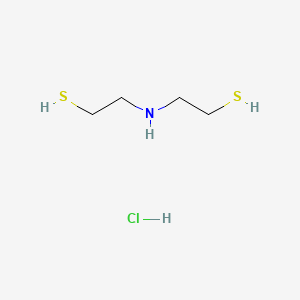

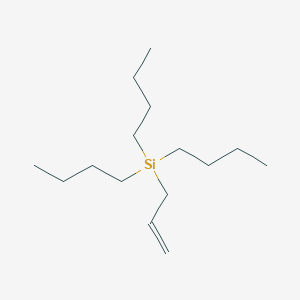
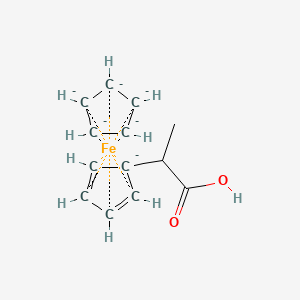

![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)
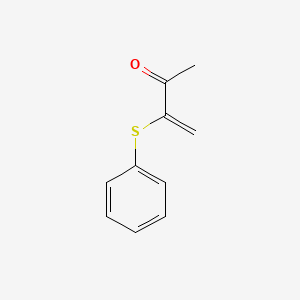

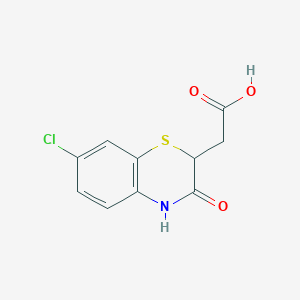
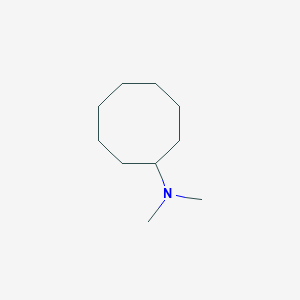
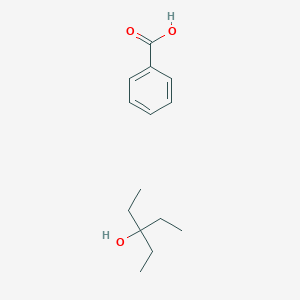

![11-Methyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14713400.png)
